3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Overview
Description
“3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C6H11N3.2ClH . It is a solid substance and is also known as "1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride" .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular weight of “this compound” is 198.09 . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H .Scientific Research Applications
Corrosion Inhibition
Imidazoline and its derivatives, which share a core structure with 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride, are widely used as corrosion inhibitors, particularly in the petroleum industry. Their effectiveness is attributed to the chemical structure, which includes a 5-membered heterocyclic ring facilitating adsorption onto metal surfaces, and a long hydrocarbon chain that forms a protective hydrophobic film. Modifications to the imidazoline structure have been explored to enhance corrosion inhibition efficacy (Sriplai & Sombatmankhong, 2023).
Central Nervous System (CNS) Applications
Research has also explored the conversion of imidazole derivatives, including benzimidazoles and imidazothiazoles, into more potent drugs acting on the CNS. The imidazole group, common to these compounds, may be partly responsible for their CNS effects. The potential to synthesize new CNS drugs from these starting points highlights the versatility and significance of imidazole derivatives in pharmaceutical research (Saganuwan, 2020).
Antimicrobial and Antitumor Activities
Imidazole derivatives exhibit significant biological activities, including antimicrobial and antitumor properties. This has led to a significant body of research investigating the synthesis and application of imidazole-based compounds for treating infections and cancer. For example, the study of imidazole derivatives as potential therapeutic agents has revealed their appreciable anti-infective potential, making them candidates for further development into drugs (Sharma et al., 2016).
Advanced Oxidation Processes
The compound's relevance extends to environmental applications, particularly in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes. This includes a wide range of pollutants, such as dyes and pesticides, highlighting the compound's potential role in environmental remediation efforts (Bhat & Gogate, 2021).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored away from oxidizing agents and air, as it is air sensitive . It should also be stored under dry inert gas .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZMXGXPCWZCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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